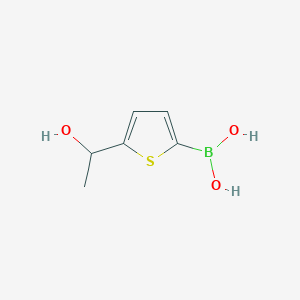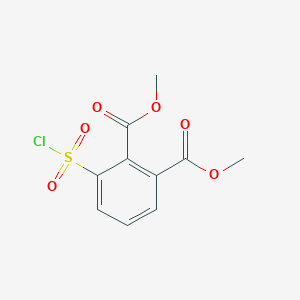
4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde
Overview
Description
4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1373921-14-2 . It has a molecular weight of 206.14 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F4O/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Anticancer Activity
- Synthesis of fluorinated analogues of combretastatins, which have been reported to retain potent cell growth inhibitory properties similar to combretastatin A-4, indicating potential anticancer applications (Lawrence et al., 2003).
Chemical Synthesis
- Utilization in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, employing orthanilic acids as transient directing groups, which is significant in the development of novel chemical synthesis methods (Chen & Sorensen, 2018).
- Facilitation of facile synthesis of fluorinated microporous polyaminals, which have applications in CO2 adsorption and selectivities over nitrogen and methane (Li, Zhang, & Wang, 2016).
Radiopharmaceuticals
- Involvement in the synthesis of 4-[18F]fluoro-benzaldehyde for the production of fluorobenzyl ethers, which has implications in the field of radiopharmaceuticals (Funke et al., 2006).
Organic Chemistry
- Used in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, aiding in the diverse synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Polymer Science
- Application in the synthesis of novel copolymers of styrene, which are important in material science and engineering (Kharas et al., 2017).
Bioconjugation
- Synthesis of novel 4-substituted benzaldehydes containing a succinimide moiety for potential use as bifunctional linkers in bioconjugation, particularly in binding therapeutic drugs to antibodies against cancer cells (Crosby, Pietersz, & Ripper, 2008).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHHVASQHPGQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B1405164.png)
